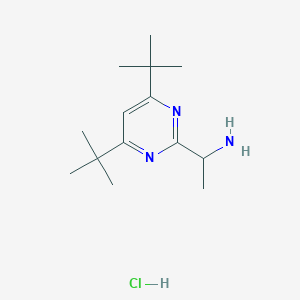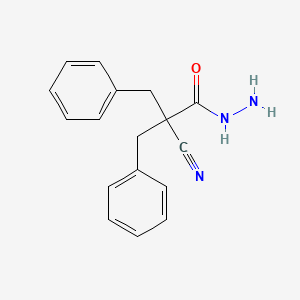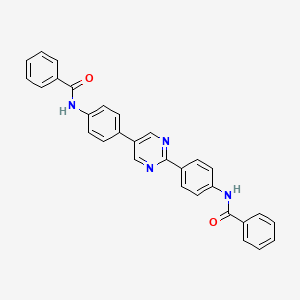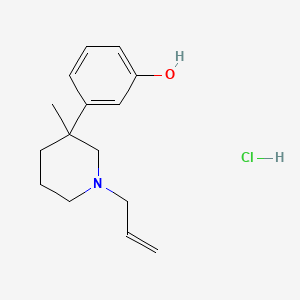
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C14H26ClN3 and a molecular weight of 271.83 g/mol . This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,6-di-tert-butylpyrimidine with ethanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve consistent quality and yield.
Chemical Reactions Analysis
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethanamine group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact molecular pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride can be compared with similar compounds such as:
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-(4-Pyridyl)ethanamine dihydrochloride: Another related compound with variations in the pyrimidine ring, affecting its reactivity and use in research.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in scientific research.
Properties
CAS No. |
1196155-13-1 |
|---|---|
Molecular Formula |
C14H26ClN3 |
Molecular Weight |
271.83 g/mol |
IUPAC Name |
1-(4,6-ditert-butylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H25N3.ClH/c1-9(15)12-16-10(13(2,3)4)8-11(17-12)14(5,6)7;/h8-9H,15H2,1-7H3;1H |
InChI Key |
UNLFJUGGROUQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)C(C)(C)C)C(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)



![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)





